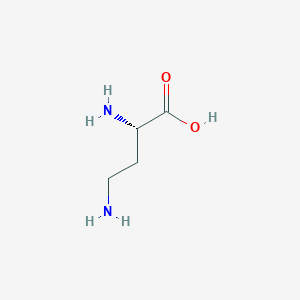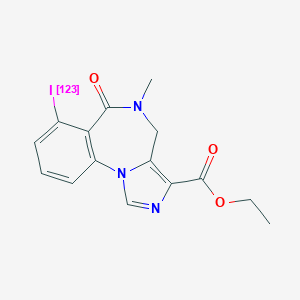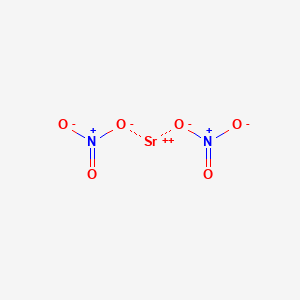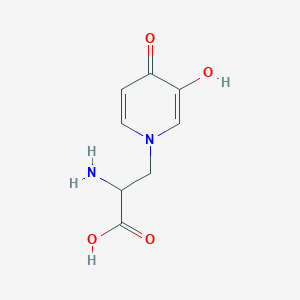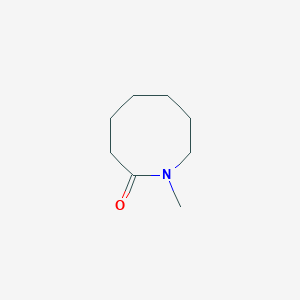
2-Benzyl-1,2-dihydro-indazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-1,2-dihydro-indazol-3-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains nitrogen atoms in its ring structure. This compound is also known as BI-D, and it has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-Benzyl-1,2-dihydro-indazol-3-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Benzyl-1,2-dihydro-indazol-3-one can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi. In addition, it has been reported to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Benzyl-1,2-dihydro-indazol-3-one in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be stored for extended periods. However, one limitation is that it may exhibit low solubility in certain solvents, which can affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for research on 2-Benzyl-1,2-dihydro-indazol-3-one. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another area of research is the development of novel fluorescent probes based on this compound for detecting metal ions in biological systems. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of 2-Benzyl-1,2-dihydro-indazol-3-one involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a catalyst. This reaction leads to the formation of a Schiff base, which is subsequently reduced to yield the final product. Several modifications to this method have been reported in the literature, including the use of different aldehydes, catalysts, and reaction conditions.
Applications De Recherche Scientifique
2-Benzyl-1,2-dihydro-indazol-3-one has been studied extensively for its potential applications as a pharmacological agent. It has been shown to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
Numéro CAS |
1848-46-0 |
|---|---|
Nom du produit |
2-Benzyl-1,2-dihydro-indazol-3-one |
Formule moléculaire |
C14H12N2O |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
2-benzyl-1H-indazol-3-one |
InChI |
InChI=1S/C14H12N2O/c17-14-12-8-4-5-9-13(12)15-16(14)10-11-6-2-1-3-7-11/h1-9,15H,10H2 |
Clé InChI |
IBMDKBAGSDBZIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N2 |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N2 |
Autres numéros CAS |
1848-46-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



